Enhanced Hydrophilicity vs. Val-Cit-PAB-MMAE: LogP Comparison
MAL-di-EG-Val-Cit-PAB-MMAE demonstrates significantly increased hydrophilicity compared to its non-pegylated analog, Val-Cit-PAB-MMAE, as indicated by a calculated LogP difference of 2.0 units [1]. The target compound has a LogP of 2.8 [2], whereas Val-Cit-PAB-MMAE has a LogP of 4.8 . This difference is attributed to the presence of the diethylene glycol (di-EG) spacer in the linker structure [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Val-Cit-PAB-MMAE (LogP: 4.8) |
| Quantified Difference | 2.0 LogP units (more hydrophilic) |
| Conditions | In silico prediction / Calculated property from vendor datasheets |
Why This Matters
Increased hydrophilicity can reduce ADC aggregation, improve pharmacokinetic profiles, and potentially mitigate off-target toxicity, making it a preferred starting point for developing ADCs with improved therapeutic indices [3].
- [1] Bryden, F., et al. (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. Organic & Biomolecular Chemistry, 16(11), 1882-1889. View Source
- [2] InvivoChem. (n.d.). MAL-di-EG-Val-Cit-PAB-MMAE. Datasheet. Retrieved from https://www.invivochem.cn/MAL-di-EG-Val-Cit-PAB-MMAE.html View Source
- [3] Bryden, F., et al. (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. Organic & Biomolecular Chemistry, 16(11), 1882-1889. View Source
